![molecular formula C16H16N2O4 B13899206 Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate CAS No. 827025-40-1](/img/structure/B13899206.png)
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate is a chemical compound with the molecular formula C16H16N2O4 and a molecular weight of 300.31 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a pyridine ring through an ether bond. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate typically involves the following steps :
Starting Materials: The synthesis begins with 3-hydroxybenzoic acid ethyl ester and N-methyl-4-chloropyridine-2-carboxamide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Procedure: The 3-hydroxybenzoic acid ethyl ester is reacted with N-methyl-4-chloropyridine-2-carboxamide in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include polar aprotic solvents, strong acids or bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include various substituted benzoates and pyridine derivatives.
科学的研究の応用
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate has several scientific research applications, including :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate can be compared with other similar compounds, such as :
Ethyl 3-{[2-(carbamoyl)pyridin-4-yl]oxy}benzoate: This compound lacks the methyl group on the carbamoyl moiety, which may affect its chemical reactivity and biological activity.
Ethyl 3-{[2-(ethylcarbamoyl)pyridin-4-yl]oxy}benzoate: The presence of an ethyl group instead of a methyl group can lead to differences in solubility and interaction with biological targets.
Ethyl 3-{[2-(methylcarbamoyl)pyridin-3-yl]oxy}benzoate: The position of the carbamoyl group on the pyridine ring is different, which can influence the compound’s overall properties.
特性
CAS番号 |
827025-40-1 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
ethyl 3-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-16(20)11-5-4-6-12(9-11)22-13-7-8-18-14(10-13)15(19)17-2/h4-10H,3H2,1-2H3,(H,17,19) |
InChIキー |
GZBHCKHHKLNRMS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=CC(=NC=C2)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-Methyl-2-oxo-4-(4-oxopiperidin-1-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13899131.png)
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
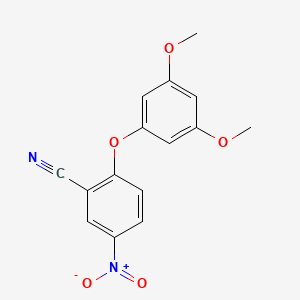
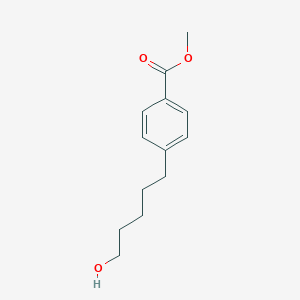
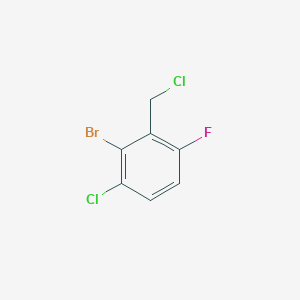
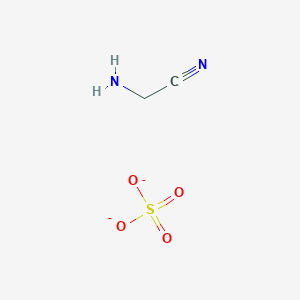
![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
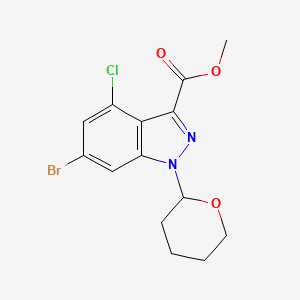

![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)
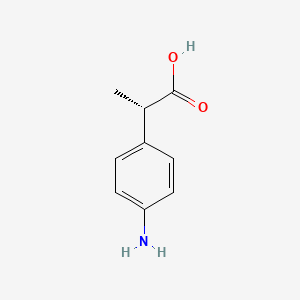
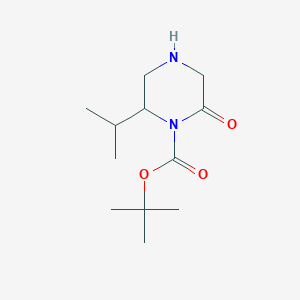
![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
